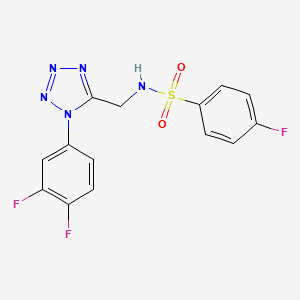

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

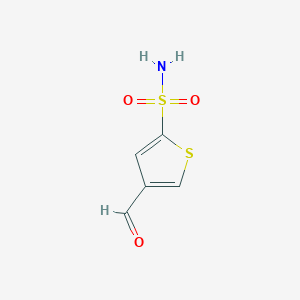

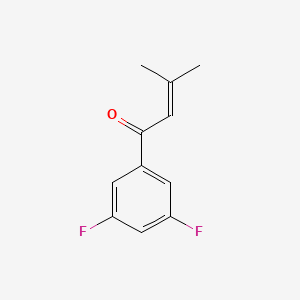

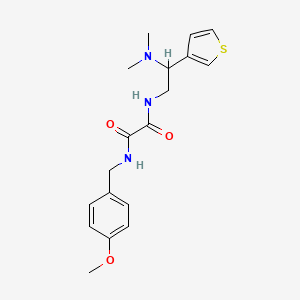

The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms in a SO2NH2 configuration) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación

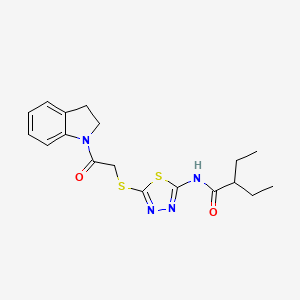

Selective COX-2 Inhibition and Cancer Therapy

The compound JTE-522, structurally similar to the queried compound, serves as a selective COX-2 inhibitor. Research on human endometrial cancer cell line RL95-2 revealed that JTE-522 inhibits cell proliferation and induces apoptosis. This activity is attributed to the activation of caspase-3-like proteases, down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, alongside the up-regulation of p53, p21, and cyclin D1 proteins (Li et al., 2002).

Advancements in Chemical Synthesis

- Research demonstrates the utility of fluorobenzenesulfonamide derivatives in the chemoselective fluorination of 2-aminopyrimidines, highlighting the crucial role of Ag(I) for successful transformation. This process underscores the versatility of such compounds in synthesizing complex fluorinated structures, which are valuable in medicinal chemistry (Wang et al., 2017).

- Another study focused on the selective monofluorination and trifluorination of 2,5-diarylthiazoles, employing N-fluorobenzenesulfonimide (NFSI), highlighting the compound's potential in synthesizing fluorinated aromatic heterocycles, which are important in drug design (Hatfield et al., 2013).

Photodynamic Therapy and Cancer Treatment

A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has been synthesized, demonstrating high singlet oxygen quantum yield. Such compounds exhibit potential as Type II photosensitizers for cancer treatment in photodynamic therapy, offering a promising avenue for developing new therapeutic agents (Pişkin et al., 2020).

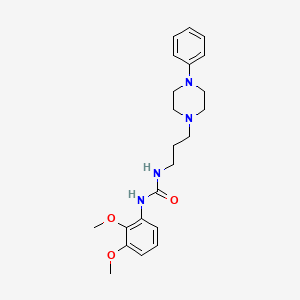

Inhibition and Anti-Corrosive Properties

The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the potential of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion, which is critical in industrial applications (Kaya et al., 2016).

Molecular Interactions and Crystal Engineering

Investigations into the crystal structures and intermolecular interactions of closely related N-(2-fluorobenzoyl)-arylsulfonamides reveal their potential in crystal engineering. Such studies are essential for understanding the solid-state properties of pharmaceuticals and could guide the design of better drugs with desirable physical and chemical properties (Suchetan et al., 2016).

Propiedades

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGELFDYDXALDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2720861.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)

![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2720873.png)

![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)

![3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)

![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)